Methyl thiolane-3-carboxylate

Descripción

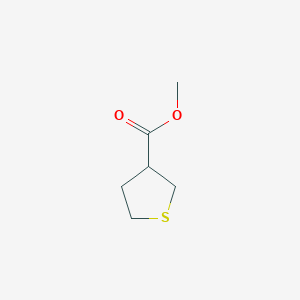

Methyl thiolane-3-carboxylate is a sulfur-containing heterocyclic compound featuring a five-membered saturated thiolane ring with an ester group at position 3. Its molecular formula is C₇H₁₀O₂S (calculated molecular weight: 158.21 g/mol) . Thiolanes, unlike aromatic thiophenes, are non-aromatic and exhibit distinct chemical reactivity due to their saturated structure. This compound is primarily utilized in organic synthesis and pharmaceutical research, though specific applications require further exploration .

Propiedades

Número CAS |

61541-28-4 |

|---|---|

Fórmula molecular |

C6H10O2S |

Peso molecular |

146.21 g/mol |

Nombre IUPAC |

methyl thiolane-3-carboxylate |

InChI |

InChI=1S/C6H10O2S/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3 |

Clave InChI |

VMLCSPONPURVDK-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CCSC1 |

SMILES canónico |

COC(=O)C1CCSC1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences and similarities between methyl thiolane-3-carboxylate and related sulfur-containing esters:

Key Observations:

- Ring Saturation : Thiolane derivatives (e.g., this compound) are saturated, making them less reactive toward electrophilic substitution compared to aromatic thiophene analogs .

- Functional Groups: Substituents like ethyl, acetyl, or amino groups significantly alter solubility and reactivity. For example, the amino group in methyl 3-aminocyclopentanecarboxylate enhances its utility in bioactive molecule synthesis.

- Molecular Weight : Thiophene-based esters (e.g., C₁₁H₁₄O₃S₂) have higher molecular weights due to additional substituents, impacting their physical properties.

Physicochemical Properties

- Melting Points : Thiophene esters (e.g., methyl 5-ethylthiophene-3-carboxylate) typically exhibit lower melting points than saturated analogs due to reduced crystal lattice stability.

- Solubility: Thiolane esters are more polar than thiophenes, suggesting better solubility in polar solvents like ethanol or acetone.

- Stability : Saturated thiolanes are less prone to oxidation compared to thiophenes, which may degrade under UV light.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.